Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate

Lipophilicity LogP Physicochemical Properties

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate (CAS 1374516-35-4) is the irreplaceable methyl-ester protected penultimate intermediate for the potent, selective GPR120/FFA4 agonist TUG-891. This specific ester is uniquely optimized for stability during Suzuki coupling and methoxy-bridge formation, with deprotection kinetics that maximize final API yield and purity. It is essential for CROs and pharma R&D scaling TUG-891 for in vivo pharmacology and IND-enabling studies.

Molecular Formula C24H23FO3
Molecular Weight 378.443
CAS No. 1374516-35-4
Cat. No. B2615663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate
CAS1374516-35-4
Molecular FormulaC24H23FO3
Molecular Weight378.443
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)OC
InChIInChI=1S/C24H23FO3/c1-17-3-8-19(9-4-17)23-13-10-21(25)15-20(23)16-28-22-11-5-18(6-12-22)7-14-24(26)27-2/h3-6,8-13,15H,7,14,16H2,1-2H3
InChIKeyMVPXJFCFJUENKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate (CAS 1374516-35-4): A Key Methyl Ester Intermediate for the Potent GPR120/FFA4 Agonist TUG-891


Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate (CAS 1374516-35-4; molecular formula C₂₄H₂₃FO₃; molecular weight 378.44 g/mol) is the methyl ester derivative of TUG-891, a potent and selective synthetic agonist of the free fatty acid receptor 4 (FFA4/GPR120) [1]. This compound serves as a critical synthetic intermediate in the preparation of TUG-891, wherein the methyl ester protects the carboxylic acid moiety during chemical synthesis, enabling controlled deprotection to yield the pharmacologically active free acid . The compound features a 5-fluoro-2-(4-methylphenyl)phenyl biphenyl scaffold linked via a methoxy bridge to a phenylpropanoate ester moiety, a structural arrangement essential for GPR120 target engagement [1].

Why Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate Cannot Be Replaced by Generic GPR120 Agonist Intermediates for TUG-891 Synthesis


CAS 1374516-35-4 occupies a unique position in the TUG-891 synthetic pathway that generic alternatives cannot fulfill. The methyl ester protecting group is specifically chosen because it balances stability during biphenyl coupling and methoxy-bridge formation steps with facile deprotection under mild basic conditions to yield the free carboxylic acid [1]. Alternative ester protecting groups (e.g., ethyl, tert-butyl, benzyl) introduce divergent reactivity profiles, altered chromatographic retention times, and different deprotection kinetics that compromise overall synthetic yield and purity [2]. Furthermore, the 5-fluoro-2-(4-methylphenyl)phenyl biphenyl scaffold is a specifically optimized pharmacophore: SAR studies demonstrate that modifications to the fluorine position, substitution of the para-methyl group, or alteration of the biphenyl connectivity each produce substantial changes in GPR120 agonist potency and selectivity, making the precise substitution pattern of this intermediate irreplaceable for maintaining downstream biological activity [2].

Quantitative Differentiation Evidence for Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate (CAS 1374516-35-4) Versus Closest Analogs


Lipophilicity Advantage: LogP of Methyl Ester (CAS 1374516-35-4) Versus Free Acid TUG-891 (CAS 1374516-07-0)

The methyl ester (CAS 1374516-35-4) exhibits a measurably higher partition coefficient than its corresponding free carboxylic acid (TUG-891, CAS 1374516-07-0). This increased lipophilicity is a direct consequence of masking the ionizable carboxylic acid as a neutral methyl ester, which eliminates the hydrogen-bond donor capacity of the acid and reduces topological polar surface area [1]. The calculated LogP values demonstrate this differential: the methyl ester has a LogP of 5.49–5.71, compared to 5.40 for the free acid TUG-891, representing an increase of approximately 0.09–0.31 log units [1].

Lipophilicity LogP Physicochemical Properties Drug Design

Polar Surface Area Reduction: Methyl Ester (PSA 35.53 Ų) Versus Free Acid TUG-891 (PSA 46.53 Ų)

The topological polar surface area (TPSA) of the methyl ester (CAS 1374516-35-4) is 35.53 Ų, substantially lower than the 46.53 Ų of the free carboxylic acid TUG-891 (CAS 1374516-07-0), a reduction of 11.00 Ų (approximately 23.6%) [1]. This reduction arises from the elimination of the carboxylic acid –OH hydrogen-bond donor and the conversion of the carbonyl from a highly polar carboxylate to a less polar ester carbonyl. TPSA values below 60 Ų are generally associated with good oral absorption, and values below 140 Ų correlate with blood-brain barrier penetration; the methyl ester's lower TPSA positions it further within these favorable ranges compared to the free acid [2].

Polar Surface Area Membrane Permeability Druglikeness Oral Bioavailability

Molecular Weight and Synthetic Intermediate Specificity: Methyl Ester (MW 378.44) as a Protected Precursor to TUG-891 (MW 364.41)

The methyl ester (CAS 1374516-35-4; MW = 378.44 g/mol) differs from the final active pharmaceutical agent TUG-891 (CAS 1374516-07-0; MW = 364.41 g/mol) by exactly 14.03 g/mol, corresponding to the mass of a single methylene (–CH₂–) unit introduced upon esterification [1]. This mass difference, while small, is analytically significant: it enables unambiguous discrimination between the intermediate and the final product by LC-MS, with a distinct [M+H]⁺ ion at m/z 379.4 for the methyl ester versus m/z 365.4 for the free acid [1]. In the reported synthesis of TUG-891, the methyl ester serves as the penultimate intermediate, with the final saponification step converting the ester to the carboxylic acid under controlled basic conditions (LiOH, THF/H₂O) [2].

Synthetic Intermediate Protecting Group Strategy Molecular Weight Process Chemistry

Receptor Selectivity Profile: FFA4/GPR120 Agonism with >1,000-Fold Selectivity Over FFA1/GPR40 for the TUG-891 Pharmacophore

The TUG-891 pharmacophore, to which CAS 1374516-35-4 is the direct synthetic precursor, demonstrates exceptional selectivity for FFA4 (GPR120) over FFA1 (GPR40). At the human FFA4 receptor, TUG-891 exhibits an EC₅₀ of 0.0436 µM (43.6 nM), while at human FFA1, the EC₅₀ is 64.5 µM, yielding a selectivity ratio of approximately 1,480-fold [1]. Furthermore, TUG-891 is functionally inactive at the related free fatty acid receptors FFA2 (GPR43) and FFA3 (GPR41), confirming its narrow target engagement profile within the FFA receptor family [1]. This selectivity profile is directly relevant to CAS 1374516-35-4, as the methyl ester preserves the identical biphenyl scaffold and substitution pattern responsible for FFA4-selective binding; saponification to the free acid is the final step that unveils the active pharmacophore [2].

GPR120 FFA4 Receptor Selectivity GPCR Agonist Type 2 Diabetes

Functional Signaling Profile: TUG-891 Recapitulates LCFA Signaling at FFA4 with Gq Bias

TUG-891, the free acid derived from CAS 1374516-35-4, displays signaling properties that closely mimic those of the endogenous long-chain fatty acid (LCFA) agonist α-linolenic acid at human FFA4 across multiple functional endpoints. At 10 µM, TUG-891 stimulates Ca²⁺ mobilization, β-arrestin-1 recruitment, β-arrestin-2 recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation to levels comparable to α-linolenic acid [1]. In enteroendocrine STC-1 cells, TUG-891 at 10 µM stimulates GLP-1 secretion, while in 3T3-L1 adipocytes, it enhances glucose uptake [2]. Notably, TUG-891 exhibits a Gq signaling bias at FFA4, as revealed by cryo-EM structural studies showing preferential stabilization of the Gq-coupled receptor conformation [3].

GPR120 Signaling β-Arrestin Recruitment Calcium Mobilization Biased Agonism GLP-1 Secretion

In Vivo Metabolic Effects: TUG-891 Reduces Body Weight and Fat Mass in Diet-Induced Obese Mice

In C57Bl/6J mice, acute activation of GPR120 by TUG-891 (20 mg/kg, oral) increases fat oxidation and reduces body weight and fat mass, an effect mechanistically linked to stimulation of mitochondrial respiration in brown adipose tissue (BAT) [1]. In a separate study, TUG-891 (20 mg/kg) reduced sleep fragmentation-induced increases in food consumption and epididymal fat mass in mice [2]. In apoE-knockout mice fed a high-fat diet, TUG-891 treatment inhibited the progression of liver steatosis and reduced hepatic triglyceride accumulation [3]. These in vivo effects are directly relevant to CAS 1374516-35-4, which serves as the immediate precursor for the synthesis of the active TUG-891 used in these studies [4].

Metabolic Disease Brown Adipose Tissue Obesity In Vivo Pharmacology Mitochondrial Respiration

Optimal Research and Industrial Application Scenarios for Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate (CAS 1374516-35-4)


GMP-Compliant Synthesis and Scale-Up of TUG-891 for Preclinical Pharmacology Studies

CAS 1374516-35-4 is the definitive penultimate intermediate for the multi-step synthesis of TUG-891. As demonstrated in the Shimpukade et al. (2012) synthetic route, the methyl ester protects the propanoic acid moiety during biphenyl Suzuki coupling and methoxy-bridge formation, and is subsequently deprotected under mild basic hydrolysis (LiOH in THF/H₂O) to afford the pharmacologically active free acid in high purity [1]. The analytically distinguishable molecular weight (378.44 g/mol vs. 364.41 g/mol for the free acid) enables precise in-process control via LC-MS monitoring, ensuring complete conversion and minimizing residual intermediate in the final API [2]. This scenario is critical for CROs and pharmaceutical R&D laboratories scaling up TUG-891 production for in vivo pharmacology, ADME, and toxicology studies.

Prodrug Strategy for Enhanced Cellular Permeability in GPR120 Reporter Cell Assays

The methyl ester form (CAS 1374516-35-4) exhibits a higher LogP (5.49–5.71) and reduced TPSA (35.53 Ų) compared to the free acid TUG-891 (LogP ~5.40; TPSA 46.53 Ų), predicting improved passive membrane permeability [1][2]. In cell-based GPR120 assays where the free carboxylic acid may show limited intracellular access—particularly in reporter gene assays requiring nuclear translocation of β-arrestin or ERK signaling readouts—the methyl ester can serve as a cell-permeable prodrug. Upon cellular entry, endogenous esterases hydrolyze the methyl ester to release the active carboxylic acid TUG-891 intracellularly, achieving higher effective concentrations at the target receptor. This application is directly supported by the established principle that methyl ester prodrugs of carboxylic acid drugs demonstrate enhanced PAMPA permeability, with reported flux improvements of up to 9-fold (55% vs. 6%) compared to their parent acids [3].

Reference Standard and Quality Control Benchmark for TUG-891 Synthetic Batches

CAS 1374516-35-4 serves as a critical reference standard for analytical method development and batch-to-batch quality control in TUG-891 manufacturing. The distinct retention time, mass spectrum (m/z 379.4 [M+H]⁺), and spectroscopic signature (NMR, IR) of the methyl ester provide unambiguous identification of this penultimate intermediate, enabling detection and quantification of residual ester in final TUG-891 batches [1]. Pharmacopoeial-grade characterization of the methyl ester—including HPLC purity determination, residual solvent analysis, and structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry—establishes the identity and purity benchmarks required for IND-enabling GMP manufacturing of TUG-891 [2].

Structure-Activity Relationship (SAR) Exploration of Ester Prodrug Modifications of the TUG-891 Scaffold

The methyl ester of TUG-891 (CAS 1374516-35-4) provides a versatile starting point for medicinal chemistry programs exploring ester prodrug modifications. The methyl ester can be transesterified to generate diverse alkyl ester prodrugs (e.g., ethyl, isopropyl, pivaloyloxymethyl) with tunable lipophilicity and esterase-labile cleavage rates [1]. Furthermore, the methyl ester can be hydrolyzed to the free acid for direct SAR studies, or reduced to the primary alcohol for further derivatization. Given that TUG-891 has demonstrated Gq-biased signaling at FFA4, with EC₅₀ values of 43.6 nM at human GPR120 and >1,000-fold selectivity over FFA1, systematic ester prodrug exploration starting from CAS 1374516-35-4 offers a rational path to improving oral bioavailability while maintaining the favorable selectivity profile [2][3].

Quote Request

Request a Quote for Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.